

Technical Guide: Synthesis and Characterization of 4-Chloro-2-iodo-6-nitroaniline

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Compound of Interest

Compound Name: 4-Chloro-2-iodo-6-nitroaniline

Cat. No.: B169699

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-Chloro-2-iodo-6-nitroaniline**, a halogenated and nitrated aniline derivative with potential applications in pharmaceutical and chemical research. Due to the limited availability of a specific, published synthetic protocol for this compound, this guide proposes a feasible synthetic pathway based on established organic chemistry principles and analogous reactions reported in the literature. The document details the proposed experimental procedures and outlines the key characterization techniques and expected data for the starting materials and the final product. All quantitative data is presented in clear, tabular format, and logical workflows are visualized using diagrams.

Introduction

4-Chloro-2-iodo-6-nitroaniline ($C_6H_4ClIN_2O_2$) is a substituted aromatic amine containing chloro, iodo, and nitro functional groups. The presence of these diverse functionalities makes it an interesting building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and chloro groups, combined with the potential for further functionalization at the iodo and amino positions, offers a versatile scaffold for drug design and the development of novel chemical entities.

This guide outlines a proposed synthetic route and provides detailed, generalized experimental protocols for the preparation of **4-Chloro-2-iodo-6-nitroaniline**. It also compiles the available physicochemical and spectroscopic data to aid in its characterization.

Physicochemical Properties

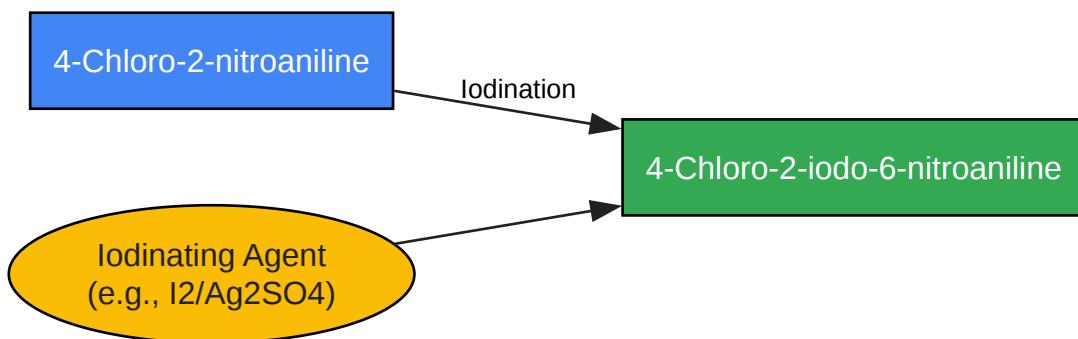
A summary of the key physicochemical properties for **4-Chloro-2-iodo-6-nitroaniline** and its potential precursors is provided below.

| Property | 4-Chloro-2-iodo-6-nitroaniline | 4-Chloro-2-nitroaniline | 4-Chloro-2-iodoaniline |
|-------------------|--|---|---------------------------------------|
| IUPAC Name | 4-chloro-2-iodo-6-nitroaniline[1] | 4-chloro-2-nitroaniline | 4-chloro-2-iodoaniline |
| CAS Number | 123158-75-8[1] | 89-63-4[2] | 63069-48-7[3] |
| Molecular Formula | C ₆ H ₄ ClIN ₂ O ₂ [1] | C ₆ H ₅ CIN ₂ O ₂ [2] | C ₆ H ₅ ClIN[3] |
| Molecular Weight | 298.46 g/mol [1] | 172.57 g/mol [2] | 253.47 g/mol [3] |
| Appearance | Not specified | Bright orange powder[4] | White to off-white powder |
| Melting Point | Not specified | 117-119 °C[5] | 39-43 °C[3] |
| Computed XLogP3 | 2.9[1] | 2.7 | 2.5 |

Proposed Synthesis Pathway

A direct, published synthesis for **4-Chloro-2-iodo-6-nitroaniline** is not readily available in the reviewed literature. Therefore, a plausible two-step synthetic route is proposed, starting from the commercially available 4-chloro-2-nitroaniline. This pathway involves the regioselective iodination of the aromatic ring. An alternative, though likely less efficient, route could involve the nitration of 4-chloro-2-iodoaniline.

The proposed primary route is the iodination of 4-chloro-2-nitroaniline. The presence of the activating amino group and the deactivating but ortho-, para-directing chloro and nitro groups will influence the position of iodination. The most probable position for electrophilic substitution is ortho to the strongly activating amino group and meta to the deactivating nitro group.



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Caption: Proposed synthesis of **4-Chloro-2-iodo-6-nitroaniline**.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthesis of **4-Chloro-2-iodo-6-nitroaniline**. These are based on established methods for similar transformations and should be optimized for specific laboratory conditions.

Synthesis of 4-Chloro-2-iodo-6-nitroaniline from 4-Chloro-2-nitroaniline

This protocol is adapted from general procedures for the iodination of anilines.[\[6\]](#)

Materials:

- 4-Chloro-2-nitroaniline
- Silver sulfate (Ag_2SO_4)
- Iodine (I_2)
- Dichloromethane (CH_2Cl_2)
- Sodium metabisulfite ($\text{Na}_2\text{S}_2\text{O}_5$), aqueous solution
- Sodium sulfate (Na_2SO_4), anhydrous
- Silica gel for column chromatography

- Hexane
- Ethyl acetate

Procedure:

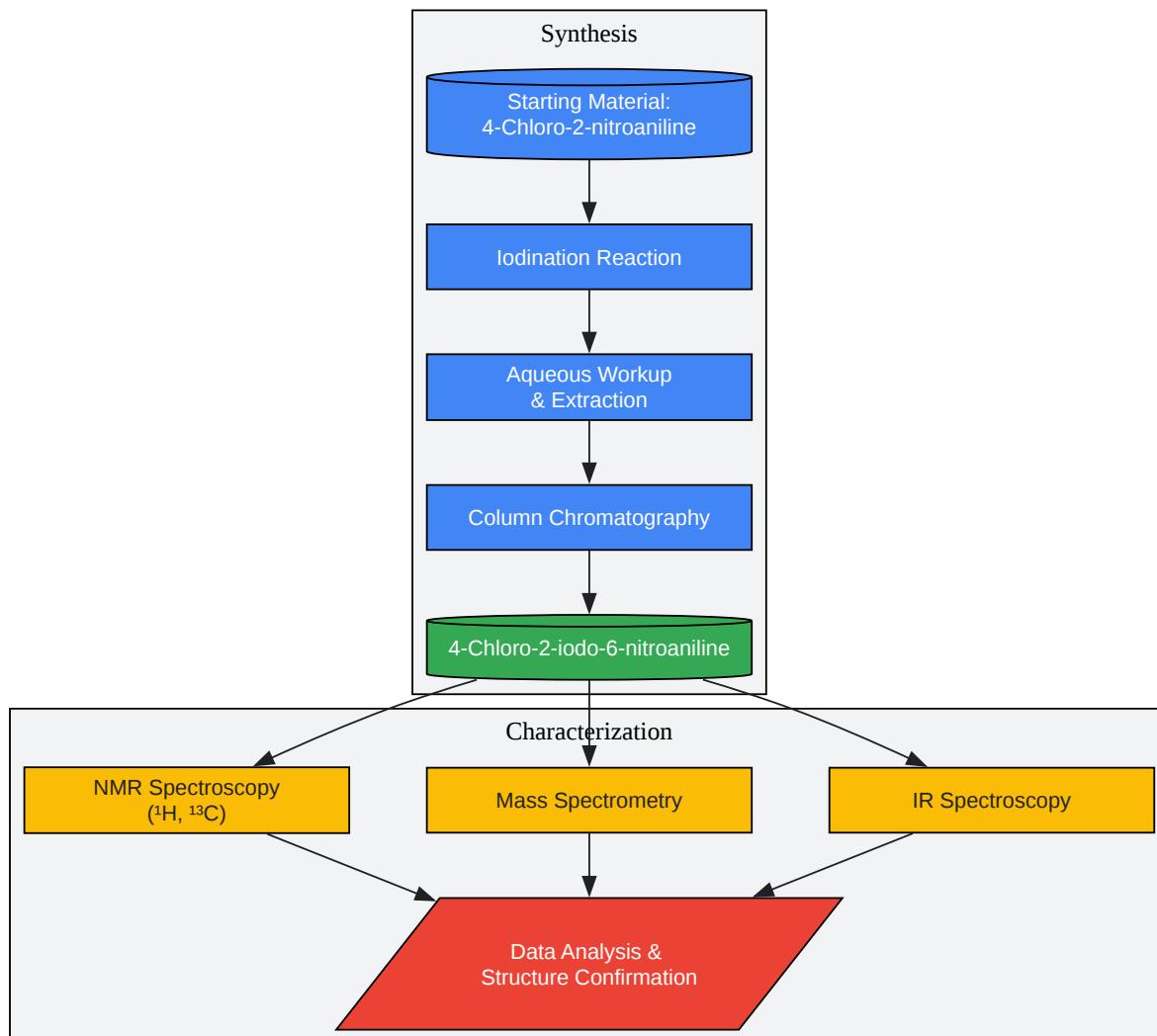
- In a round-bottom flask protected from light, dissolve 4-chloro-2-nitroaniline (1 equivalent) in dichloromethane.
- To the stirred solution, add silver sulfate (1 equivalent) followed by the portion-wise addition of iodine (1 equivalent).
- Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
- Upon completion, cool the reaction mixture in an ice bath and quench by adding an aqueous solution of sodium metabisulfite until the color of iodine disappears.
- Separate the organic layer. Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

- Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the desired **4-Chloro-2-iodo-6-nitroaniline**.

General Experimental Workflow

The overall workflow for the synthesis and characterization is depicted below.

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Caption: General workflow for synthesis and characterization.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized **4-Chloro-2-iodo-6-nitroaniline**. The following table summarizes the expected and available spectroscopic data.

| Technique | Starting Material: 4-Chloro-2-nitroaniline | Product: 4-Chloro-2-iodo-6-nitroaniline |
|---------------------|--|---|
| ¹ H NMR | ¹ H NMR data is available. [7] | Expected to show characteristic aromatic proton signals. Specific data not found in searches. |
| ¹³ C NMR | ¹³ C NMR data is available. [8] | Expected to show 6 distinct carbon signals. Specific data not found in searches. |
| Mass Spec. | Mass spectra (EI) are available. [9] | GC-MS data is available on SpectraBase. [1] |
| IR Spec. | IR spectra are available. [9] [10] | Vapor Phase IR Spectra are available on SpectraBase. [1] |

Note: While spectroscopic data for **4-Chloro-2-iodo-6-nitroaniline** is indicated to be available in databases such as SpectraBase, the actual spectral data (peak lists, chemical shifts) were not directly accessible through the performed searches. Researchers should consult these databases directly for detailed spectral information.

Safety Considerations

- **Handling:** All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn.
- **Toxicity:** The toxicity of **4-Chloro-2-iodo-6-nitroaniline** has not been extensively studied. As with all new chemical entities, it should be handled with care, assuming it is potentially

hazardous. Halogenated and nitrated aromatic compounds can be toxic and may have skin and respiratory irritant properties.

- Reactivity: The synthesis involves iodine and silver salts, which should be handled according to their specific safety data sheets (SDS). The final product contains a nitro group, and care should be taken to avoid conditions that could lead to decomposition, especially at elevated temperatures.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of **4-Chloro-2-iodo-6-nitroaniline**. While a specific, validated synthetic protocol is not currently published, the proposed route via iodination of 4-chloro-2-nitroaniline offers a logical and feasible approach based on established chemical principles. The compiled physicochemical and spectroscopic information will be valuable for researchers aiming to prepare and utilize this compound in their work. Further experimental optimization and detailed spectroscopic analysis are recommended to fully validate the proposed synthetic method and confirm the structure of the final product.

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